(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone
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Overview
Description
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet light. This particular compound is characterized by the presence of a chlorophenyl group and a methoxy-methylphenyl group attached to a central carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chlorobenzoyl chloride with 4-methoxy-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of 2-chlorophenyl(4-hydroxy-2-methylphenyl)methanone.
Reduction: Formation of (2-chlorophenyl)(4-methoxy-2-methylphenyl)methanol.
Substitution: Formation of derivatives such as (2-aminophenyl)(4-methoxy-2-methylphenyl)methanone.
Scientific Research Applications
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of UV-absorbing materials and as a photoinitiator in polymerization reactions.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the methoxy and chlorophenyl groups enhances its binding affinity and specificity towards these targets. The compound’s ability to absorb UV light also makes it effective in protecting materials from UV-induced degradation.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(phenyl)methanone
- (2-Chlorophenyl)(4-chlorophenyl)methanone
- (2-Chlorophenyl)(4-hydroxyphenyl)methanone
Uniqueness
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chlorophenyl)-(4-methoxy-2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-9-11(18-2)7-8-12(10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXCNRVTZOETJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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